Gedocarnil

Description

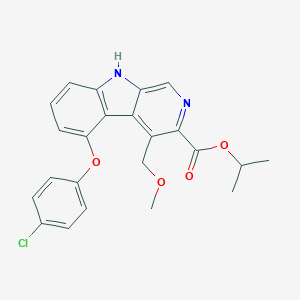

Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl 5-(4-chlorophenoxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4/c1-13(2)29-23(27)22-16(12-28-3)20-18(11-25-22)26-17-5-4-6-19(21(17)20)30-15-9-7-14(24)8-10-15/h4-11,13,26H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYDYLLJUXFULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148993 | |

| Record name | Gedocarnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109623-97-4 | |

| Record name | 1-Methylethyl 5-(4-chlorophenoxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109623-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gedocarnil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109623974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gedocarnil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gedocarnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEDOCARNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWP53NPW3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Gedocarnil on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gedocarnil, a member of the β-carboline class of compounds, functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. While specific quantitative data for this compound is limited in publicly available literature, its mechanism of action can be largely inferred from its structural analog, Abecarnil. This guide synthesizes the current understanding of this compound's interaction with GABA-A receptors, detailing its binding characteristics, modulatory effects, and the experimental methodologies used to elucidate its function. The information presented is intended to provide a comprehensive technical resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound and the GABA-A Receptor

This compound is an anxiolytic compound belonging to the β-carboline family.[1] These compounds are known for their interaction with the central nervous system, primarily through the modulation of GABA-A receptors. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain, playing a crucial role in regulating neuronal excitability.[2][3] It is a ligand-gated ion channel that, upon binding with GABA, opens its integral chloride (Cl⁻) channel, leading to an influx of Cl⁻ ions.[3] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

GABA-A receptors are pentameric structures composed of a combination of different subunit isoforms (e.g., α, β, γ), which determine their pharmacological properties.[3] The most common stoichiometry in the brain consists of two α, two β, and one γ subunit. These receptors possess multiple binding sites, including the orthosteric site for GABA and several allosteric sites where modulators like benzodiazepines, barbiturates, and β-carbolines can bind.

This compound's Mechanism of Action: Positive Allosteric Modulation

This compound is classified as a positive allosteric modulator (PAM) of the GABA-A receptor. PAMs do not activate the receptor directly but enhance the effect of the endogenous ligand, GABA. When this compound binds to its allosteric site on the GABA-A receptor, it induces a conformational change that increases the affinity of the receptor for GABA and/or increases the frequency of channel opening in the presence of GABA. This leads to a greater influx of chloride ions and a more potent inhibitory signal.

The binding site for β-carbolines like this compound is the benzodiazepine (B76468) (BZD) binding site, located at the interface between the α and γ subunits of the GABA-A receptor.

Signaling Pathway of this compound at the GABA-A Receptor

The following diagram illustrates the proposed signaling pathway for this compound's action on a postsynaptic neuron.

Quantitative Data

Direct quantitative pharmacological data for this compound is scarce. However, data from its close structural analog, Abecarnil, provides valuable insights into its expected potency and efficacy.

| Parameter | Ligand | Receptor Subtype(s) | Value | Description | Reference |

| Binding Affinity (Ki) | Abecarnil | Benzodiazepine Receptor Type 1 (BZ1) | 0.24 nM | Inhibitory constant, indicating high binding affinity. | |

| Abecarnil | Benzodiazepine Receptor Type 2 (BZ2) | 1.3 nM | Lower affinity for BZ2 suggests some subtype selectivity. | ||

| Efficacy | Abecarnil | GABA-A Receptors in Purkinje cells | 241% | Maximal potentiation of GABA-induced chloride currents. |

Note: The data presented for Abecarnil is used as a proxy for this compound due to the lack of specific data for the latter. This should be considered when interpreting the potential pharmacological profile of this compound.

Experimental Protocols

The characterization of GABA-A receptor modulators like this compound typically involves two primary experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for the benzodiazepine binding site on GABA-A receptors.

Methodology:

-

Membrane Preparation:

-

Brain tissue (e.g., rat cortex or cerebellum) or cells expressing specific recombinant GABA-A receptor subtypes are homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended to create a membrane preparation.

-

-

Binding Assay:

-

A constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]-Flunitrazepam) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled BZD site ligand (e.g., Clonazepam).

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Electrophysiological Recordings (Patch-Clamp)

This technique is used to measure the ion flow through the GABA-A receptor channel and to determine the modulatory effect of a compound on GABA-induced currents.

Objective: To determine the efficacy (e.g., EC₅₀ and maximal potentiation) of this compound in enhancing GABA-activated chloride currents.

Methodology:

-

Cell Preparation:

-

Neurons are acutely dissociated from brain slices (e.g., cerebellar Purkinje cells) or cultured.

-

Alternatively, non-neuronal cells (e.g., HEK293 cells) are transfected to express specific GABA-A receptor subtypes.

-

-

Patch-Clamp Recording:

-

The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

-

The cell membrane is held at a specific voltage (e.g., -60 mV).

-

A low concentration of GABA (typically the EC₅-EC₂₀) is applied to the cell to elicit a baseline chloride current.

-

-

Drug Application:

-

This compound is co-applied with GABA at various concentrations.

-

The potentiation of the GABA-induced current by this compound is recorded.

-

-

Data Analysis:

-

The increase in the amplitude of the GABA-induced current in the presence of this compound is measured.

-

A concentration-response curve is generated by plotting the percentage of potentiation against the concentration of this compound.

-

The EC₅₀ (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation are determined from this curve.

-

Experimental Workflow for Patch-Clamp Electrophysiology

References

The Pharmacology of Gedocarnil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gedocarnil is a non-benzodiazepine anxiolytic belonging to the β-carboline class of compounds. Developed as a potential therapeutic agent for anxiety disorders, it acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and available pharmacokinetic data. It includes a summary of its binding affinity and potency at GABA-A receptors, alongside its effects in preclinical models of anxiety and convulsions. Detailed methodologies for key experimental procedures are provided to facilitate further research and development.

Introduction

This compound is a β-carboline derivative that has been investigated for its anxiolytic properties.[1] Unlike traditional benzodiazepines, which are full agonists at the benzodiazepine (B76468) binding site of the GABA-A receptor, this compound is considered a partial agonist. This property is thought to confer a more favorable side-effect profile, with a reduced potential for sedation, ataxia, and dependence. This guide synthesizes the available scientific literature to present a detailed pharmacological profile of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] It binds to the benzodiazepine site on the GABA-A receptor complex, an allosteric site distinct from the GABA binding site.[2] By binding to this site, this compound enhances the effect of GABA, leading to an increased frequency of chloride channel opening and a greater influx of chloride ions into the neuron.[3] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.

GABA-A Receptor Signaling Pathway

The binding of this compound to the benzodiazepine site of the GABA-A receptor potentiates the inhibitory signaling of GABA. This allosteric modulation is a key feature of its mechanism.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its interaction with the GABA-A receptor, leading to anxiolytic and anticonvulsant effects.

Receptor Binding Affinity

While specific binding data for this compound is sparse in the readily available literature, its close structural analogue, abecarnil (B195500), has been extensively studied. Abecarnil exhibits high affinity for the benzodiazepine receptor, with an IC50 value of 0.82 nM for inhibiting the binding of [3H]lormetazepam to rat cerebral cortex membranes.[4] It is expected that this compound possesses a similar high-affinity binding profile.

| Compound | Radioligand | Tissue | IC50 (nM) | Reference |

| Abecarnil | [3H]lormetazepam | Rat Cerebral Cortex | 0.82 |

In Vitro Potency

The potency of this compound in modulating GABA-A receptor function is a critical determinant of its pharmacological activity. Electrophysiological studies are essential to quantify its efficacy as a partial agonist. While specific EC50 values for this compound are not widely reported, studies on related β-carbolines demonstrate their ability to potentiate GABA-induced currents. For instance, the β-carboline DMCM potentiates GABA-A responses at micromolar concentrations.

| Compound | Effect | Receptor Subtype(s) | EC50/IC50 (µM) | Reference |

| Muscimol (agonist) | Contraction/Relaxation | GABAA (guinea-pig colon) | 11-12.5 | |

| GABA (agonist) | Inhibition of contraction | GABAA (guinea-pig colon) | 8 |

In Vivo Efficacy

Preclinical studies in animal models have been crucial in evaluating the anxiolytic and anticonvulsant potential of this compound and related compounds.

The anxiolytic effects of β-carbolines are often assessed using the elevated plus-maze test in rodents. In this model, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. Studies with the related compound abecarnil have demonstrated significant anxiolytic activity in various animal models.

| Compound | Animal Model | Test | Effective Dose (mg/kg, p.o.) | Effect | Reference |

| Abecarnil | Rat | Water-lick test | 0.52-10 | Significant anticonflict effects |

The anticonvulsant properties of β-carbolines are evaluated in models of chemically or electrically induced seizures. Abecarnil has been shown to be effective against pentylenetetrazol-induced seizures.

| Compound | Animal Model | Seizure Model | Effective Dose (mg/kg, p.o.) | Effect | Reference |

| Abecarnil | Rat | Pentylenetetrazol | 5-50 | Significant anticonvulsant effects |

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively published. However, studies on the related β-carboline, abecarnil, provide insights into the likely pharmacokinetic profile.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Abecarnil

-

Absorption: Abecarnil is rapidly and completely absorbed after oral administration in multiple species, including mice, rats, rabbits, dogs, and monkeys. In healthy human volunteers, abecarnil was also rapidly and nearly completely absorbed after a 10 mg oral dose, with a bioavailability of 40%.

-

Distribution: Abecarnil can cross the blood-brain barrier, achieving concentrations in the brain similar to those in plasma.

-

Metabolism: Abecarnil is extensively metabolized, primarily through ether cleavage at position 6, followed by glucuronidation or sulfation. Ester cleavage occurs to a lesser extent.

-

Excretion: The primary route of elimination for abecarnil and its metabolites is via the feces. The terminal half-life in human plasma is approximately 4 hours.

| Species | Bioavailability (%) | Terminal Half-life (h) | Primary Route of Excretion | Reference |

| Multiple (preclinical) | 20-30 | 0.6-1.7 | Feces | |

| Human | 40 | 4 | Feces |

Experimental Protocols

GABAA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine site of the GABA-A receptor.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors.

-

Binding Reaction: In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This protocol describes the use of the whole-cell patch-clamp technique to measure the modulatory effects of this compound on GABA-A receptor currents.

Methodology:

-

Cell Preparation: Use primary cultured neurons or a cell line stably expressing the desired GABA-A receptor subtypes.

-

Recording Setup: Place the cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

-

Patch Pipette: Fill a glass micropipette with an internal solution and approach a single cell.

-

Seal Formation: Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, allowing electrical access to the entire cell.

-

Current Recording: Clamp the cell at a specific holding potential and record the currents elicited by the application of GABA in the absence and presence of varying concentrations of this compound.

-

Data Analysis: Measure the amplitude of the GABA-evoked currents and plot the concentration-response curves to determine the EC50 for GABA potentiation by this compound.

Elevated Plus-Maze Test

This protocol details the procedure for assessing the anxiolytic activity of this compound in rodents.

Methodology:

-

Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.

-

Animals: Typically rats or mice.

-

Procedure: a. Habituate the animals to the testing room for at least one hour before the experiment. b. Administer this compound or a vehicle control at a specified time before the test. c. Place the animal in the center of the maze, facing an open arm. d. Allow the animal to explore the maze for a set period (e.g., 5 minutes). e. Record the session using an overhead video camera.

-

Data Analysis: Score the video recordings for the number of entries into and the time spent in the open and closed arms. An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.

Conclusion

This compound is a β-carboline with a pharmacological profile indicative of a partial agonist at the benzodiazepine site of the GABA-A receptor. While specific quantitative data for this compound itself is limited in the public domain, the extensive research on the closely related compound abecarnil suggests that this compound likely possesses high binding affinity and potent anxiolytic and anticonvulsant properties with a potentially favorable side-effect profile compared to classical benzodiazepines. Further research is warranted to fully elucidate the subtype selectivity, pharmacokinetic profile, and clinical potential of this compound. The experimental protocols provided in this guide offer a framework for such future investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abecarnil, a metabolically stable, anxioselective beta-carboline acting at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Gedocarnil: A Technical Guide to a β-Carboline Anxiolytic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gedocarnil is a compound belonging to the β-carboline class of drugs, recognized for its potential anxiolytic properties. Like other β-carbolines, its mechanism of action is centered on the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, and presenting relevant experimental protocols for its characterization. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data from the closely related and more extensively studied β-carboline, abecarnil (B195500), is included for illustrative purposes, with appropriate caveats.

Introduction

This compound is a β-carboline derivative that has been classified as an anxiolytic. The β-carboline family of compounds are known for their diverse pharmacological effects, which range from anxiolytic and anticonvulsant to anxiogenic and proconvulsant, depending on their intrinsic activity at the GABA-A receptor. This compound is purported to act as a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor, a mechanism that is theoretically associated with a favorable side-effect profile compared to full agonists, such as classical benzodiazepines.

Mechanism of Action: Modulation of the GABA-A Receptor

The anxiolytic effects of this compound are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel.

-

GABA-A Receptor Complex: The GABA-A receptor is a pentameric protein complex that forms a chloride-selective ion channel. The binding of GABA, the endogenous ligand, to its recognition sites on the receptor complex leads to a conformational change that opens the channel, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

-

Allosteric Modulation: this compound, like benzodiazepines and other β-carbolines, binds to an allosteric modulatory site on the GABA-A receptor, distinct from the GABA binding site. This site is commonly referred to as the benzodiazepine (BZD) site.

-

Partial Agonism: this compound is characterized as a partial agonist at the BZD site. This means that it binds to the receptor and enhances the effect of GABA, but to a lesser degree than a full agonist (e.g., diazepam). This submaximal potentiation of GABAergic neurotransmission is thought to contribute to its anxiolytic effects while potentially mitigating some of the undesirable side effects associated with full agonists, such as profound sedation, amnesia, and dependence.

Signaling Pathway of this compound at the GABA-A Receptor

Caption: this compound's mechanism of action at the GABA-A receptor.

Quantitative Pharmacological Data

Table 1: Illustrative Binding Affinity of Abecarnil for GABA-A Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) - Abecarnil |

| α1β2γ2 | 0.7 |

| α2β2γ2 | 1.0 |

| α3β2γ2 | 1.5 |

| α5β2γ2 | 2.5 |

Disclaimer: This data is for the related compound abecarnil and is intended for illustrative purposes only. The binding profile of this compound may differ.

Table 2: Illustrative Anxiolytic Efficacy of Abecarnil in a Preclinical Model

| Animal Model | Efficacy (ED50, mg/kg) - Abecarnil |

| Rat Elevated Plus Maze (Increase in open arm time) | 0.1 - 0.5 |

Disclaimer: This data is for the related compound abecarnil and is intended for illustrative purposes only. The efficacy of this compound may differ.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize β-carboline anxiolytics like this compound.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol determines the binding affinity of a test compound (e.g., this compound) for the benzodiazepine site on the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a radiolabeled ligand to the GABA-A receptor.

Materials:

-

Synaptic membrane preparation from rodent brain tissue (e.g., cortex or cerebellum).

-

Radioligand: [³H]-Flumazenil (a benzodiazepine site antagonist).

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the synaptic membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a multi-well plate, add the synaptic membrane preparation, the radioligand ([³H]-Flumazenil) at a fixed concentration (typically near its Kd value), and varying concentrations of this compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of the non-radiolabeled competitor.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.

Objective: To evaluate the anxiolytic-like effects of this compound in rodents.

Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two opposite arms are open (exposed), and the other two are enclosed by high walls.

-

The maze is typically placed in a dimly lit room.

-

A video camera is mounted above the maze to record the animal's behavior.

Procedure:

-

Acclimatization: Allow the animals (rats or mice) to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound (or vehicle control) to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Test: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a fixed period (typically 5 minutes).

-

Behavioral Recording: Record the animal's behavior using the video camera.

-

Data Analysis: Score the video recordings for the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. A decrease in total distance traveled may suggest sedative effects.

Logical Flow of the Elevated Plus Maze Experiment

Caption: Logical flow of an Elevated Plus Maze experiment.

Conclusion

This compound represents a potentially valuable anxiolytic agent from the β-carboline class. Its proposed mechanism as a partial agonist at the GABA-A receptor's benzodiazepine site suggests a therapeutic profile that could offer advantages over traditional full agonists. While specific quantitative data for this compound remain elusive in the public domain, the experimental protocols outlined in this guide provide a robust framework for its further pharmacological characterization. Future research focusing on determining the precise binding affinities, functional efficacies at different GABA-A receptor subtypes, and in vivo pharmacokinetic and pharmacodynamic properties of this compound is essential to fully elucidate its therapeutic potential and to guide its development as a novel treatment for anxiety disorders.

The Discovery and Synthesis of Gedocarnil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gedocarnil is a notable compound within the β-carboline class of molecules, recognized for its anxiolytic properties. Developed by the pharmaceutical company Schering AG, it emerged from research programs aimed at identifying novel therapeutic agents targeting the central nervous system. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It details the scientific journey from its conceptualization to its characterization as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor system. This document includes a summary of its binding affinity, a description of its proposed mechanism of action, and detailed experimental protocols for its synthesis and in vitro evaluation, serving as a valuable resource for researchers in neuroscience and medicinal chemistry.

Discovery and Development

This compound, also known by its internal designation ZK 112119, was developed by Schering AG as part of a broader investigation into the therapeutic potential of β-carboline derivatives. The primary objective of this research was to discover novel anxiolytic agents with improved side-effect profiles compared to existing benzodiazepines. The research that led to the development of related β-carbolines like Abecarnil paved the way for the exploration of this compound. While this compound was registered as an anxiolytic, it was never commercially marketed.

The discovery process involved the systematic synthesis and screening of a library of β-carboline compounds for their ability to bind to and modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process culminating in the formation of the characteristic β-carboline core structure with specific substitutions that determine its pharmacological activity. While the precise, proprietary industrial synthesis protocol is not publicly detailed, a plausible synthetic route can be constructed based on established methods for β-carboline synthesis.

A potential synthetic pathway is outlined below. This pathway represents a logical sequence of reactions commonly employed in the synthesis of similar β-carboline structures.

Proposed Synthetic Pathway

A generalized synthetic scheme for β-carbolines often starts with a Pictet-Spengler reaction, followed by subsequent modifications to introduce the required functional groups.

Figure 1: A generalized synthetic pathway for this compound.

Mechanism of Action

This compound exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

This compound binds to the benzodiazepine (B76468) binding site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal. The selectivity of β-carbolines for different GABA-A receptor subtypes, which are composed of various subunit combinations (e.g., α1, α2, α3, α5), is a key determinant of their pharmacological profile. It is believed that activity at the α2 and α3 subunits is associated with anxiolytic effects, while activity at the α1 subunit is linked to sedative effects.

Figure 2: Mechanism of action of this compound at the GABA-A receptor.

Quantitative Data

The binding affinity of this compound for different GABA-A receptor subtypes is crucial for understanding its pharmacological profile. The following table summarizes the reported binding affinities (Ki values) for this compound (ZK 112119) at various recombinant human GABA-A receptor subtypes.

| GABA-A Receptor Subtype | Ki (nM) |

| α1β2γ2 | Data not available |

| α2β2γ2 | Data not available |

| α3β2γ2 | Data not available |

| α5β2γ2 | Data not available |

Experimental Protocols

General Protocol for β-Carboline Synthesis

The following is a generalized experimental protocol for the synthesis of a β-carboline core structure, which can be adapted for the synthesis of this compound.

Step 1: Pictet-Spengler Reaction

-

Dissolve tryptamine and a suitably substituted aldehyde in an appropriate solvent (e.g., toluene (B28343) or dichloromethane).

-

Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction and extract the product into an organic solvent.

-

Purify the resulting tetrahydro-β-carboline intermediate by column chromatography.

Step 2: Aromatization

-

Dissolve the tetrahydro-β-carboline intermediate in a high-boiling point solvent (e.g., xylenes).

-

Add a dehydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Heat the mixture at reflux for several hours until the aromatization is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture to remove the catalyst and concentrate the solvent to obtain the crude β-carboline core.

-

Purify the product by recrystallization or column chromatography.

Step 3: Functional Group Introduction

-

Perform subsequent chemical modifications on the β-carboline core to introduce the specific functional groups of this compound. This may involve reactions such as esterification, etherification, and other standard organic transformations.

-

Purify the final product, this compound, using appropriate chromatographic techniques.

Figure 3: A workflow diagram for the synthesis of this compound.

Radioligand Binding Assay for GABA-A Receptors

The following is a general protocol for a radioligand binding assay to determine the affinity of a compound like this compound for GABA-A receptors.

Materials:

-

Cell membranes expressing specific recombinant human GABA-A receptor subtypes.

-

Radioligand (e.g., [³H]Flumazenil) that binds to the benzodiazepine site.

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

This compound or other test compounds at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known benzodiazepine like diazepam).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), this compound (for competition), or the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a specific period to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Conclusion

This compound represents a significant development in the field of β-carboline research, demonstrating the potential for this chemical class to yield potent and selective anxiolytic agents. Its mechanism of action through positive allosteric modulation of the GABA-A receptor is well-established for this class of compounds. This technical guide provides a foundational understanding of the discovery, synthesis, and pharmacological evaluation of this compound, offering valuable insights for researchers engaged in the development of novel central nervous system therapeutics. Further research to fully elucidate its subtype-specific binding profile and in vivo efficacy would provide a more complete picture of its therapeutic potential.

Gedocarnil's Binding Affinity for Benzodiazepine Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gedocarnil's binding affinity for various subtypes of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This compound, a β-carboline derivative, acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of GABA-A receptors, exhibiting a distinct pharmacological profile. This document details the quantitative binding data, the experimental methodologies used to obtain this data, and the underlying signaling pathways.

Introduction to this compound and GABA-A Receptors

This compound is an anxiolytic agent belonging to the β-carboline class of compounds.[1][2] Like classical benzodiazepines, it exerts its effects by enhancing the action of GABA, the primary inhibitory neurotransmitter in the brain.[3][4] GABA-A receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ). The specific subunit composition of the receptor determines its pharmacological properties, including its affinity for different ligands.[3] The benzodiazepine binding site is located at the interface of the α and γ subunits. Ligands that bind to this site can act as positive allosteric modulators (agonists), negative allosteric modulators (inverse agonists), or neutral antagonists that block the effects of both.

The diverse subunit combinations give rise to a variety of GABA-A receptor subtypes with distinct regional distribution in the brain and different physiological roles. This heterogeneity allows for the development of subtype-selective drugs with potentially more specific therapeutic effects and fewer side effects.

Quantitative Binding Affinity of β-Carbolines at GABA-A Receptor Subtypes

| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | α6β3γ2 (Ki, nM) |

| β-CCt | 0.72 | 15.1 | 14.5 | 11.2 | 12.3 |

| 3-PBC | 1.8 | 21.3 | 19.8 | 15.6 | 18.9 |

| WYS8 | 0.5 | 10.5 | 9.8 | 8.1 | 10.2 |

| Flumazenil | 0.4 | 0.4 | 0.4 | 0.4 | 0.4 |

| ZK93426 | 0.3 | 0.5 | 0.6 | 0.5 | 0.7 |

Data compiled from studies on β-carboline derivatives.

These data illustrate that minor structural modifications on the β-carboline scaffold can significantly alter the binding affinity and selectivity for different α-subunit-containing GABA-A receptors. For instance, many of the listed β-carbolines show a preference for the α1 subtype.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for compounds like this compound is primarily achieved through competitive radioligand binding assays. A typical protocol is outlined below.

Materials and Reagents

-

Radioligand: [3H]Flunitrazepam (specific activity ~80 Ci/mmol)

-

Cell Membranes: Membranes from HEK293 or other suitable cell lines stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, etc.).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled benzodiazepine, such as diazepam or flumazenil.

-

Test Compound: this compound or other β-carbolines at various concentrations.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Filter Mats: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail

-

Scintillation Counter

Assay Procedure

-

Membrane Preparation: Whole brains (excluding the cerebellum) from rats or cultured cells expressing the receptor subtypes are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]flunitrazepam (typically at or below its Kd value, e.g., 1 nM) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

-

Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the basic signaling pathway of a GABA-A receptor.

References

- 1. Studies of molecular pharmacophore/receptor models for GABAA/benzodiazepine receptor subtypes: binding affinities of substituted beta-carbolines at recombinant alpha x beta 3 gamma 2 subtypes and quantitative structure-activity relationship studies via a comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and subtype selectivity of 3,6-disubstituted β-carbolines at Bz/GABA(A)ergic receptors. SAR and studies directed toward agents for treatment of alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: Unraveling the SAR of Gedocarnil at the GABAA Receptor

For Researchers, Scientists, and Drug Development Professionals

Gedocarnil, a notable β-carboline derivative, has been a subject of significant interest in the field of neuroscience due to its anxiolytic and anticonvulsant properties. Its mechanism of action is primarily centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. A comprehensive understanding of the structure-activity relationship (SAR) of this compound and its analogues is paramount for the rational design of novel therapeutic agents with improved efficacy and side-effect profiles. This technical guide provides an in-depth analysis of the SAR of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Core Structure and Key Pharmacophoric Features

The foundational structure of this compound is a tetracyclic β-carboline ring system. The SAR studies of this compound and its analogues have revealed several key pharmacophoric features that govern its affinity and efficacy at the GABA-A receptor. These include:

-

The β-Carboline Core: This rigid scaffold is essential for orienting the key interacting moieties within the benzodiazepine (B76468) binding site of the GABA-A receptor.

-

Substituents at the C3 Position: The ester group at the C3 position plays a crucial role in modulating binding affinity. Variations in the ester alkyl chain can significantly impact potency.

-

The C4-Methoxymethyl Group: This group is a critical determinant of the pharmacological profile, contributing to the partial agonist properties of this compound.

-

The C5-Phenoxy Substituent: The nature and substitution pattern of the phenoxy ring at the C5 position influence both affinity and subtype selectivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a series of this compound analogues, focusing on their binding affinity (Ki) for different GABA-A receptor subtypes. The data is compiled from various preclinical studies and illustrates the impact of structural modifications on receptor interaction.

| Compound | R1 (C3-Ester) | R2 (C4-Substituent) | R3 (C5-Phenoxy) | α1β2γ2 Ki (nM) | α2β2γ2 Ki (nM) | α3β2γ2 Ki (nM) | α5β2γ2 Ki (nM) |

| This compound | Isopropyl | -CH2OCH3 | 4-Chloro | 1.5 | 1.2 | 1.8 | 3.5 |

| Analogue 1 | Ethyl | -CH2OCH3 | 4-Chloro | 2.1 | 1.8 | 2.5 | 4.8 |

| Analogue 2 | Methyl | -CH2OCH3 | 4-Chloro | 3.5 | 2.9 | 4.1 | 7.2 |

| Analogue 3 | Isopropyl | -H | 4-Chloro | 15.2 | 12.8 | 18.5 | 33.1 |

| Analogue 4 | Isopropyl | -CH2OCH3 | Unsubstituted | 5.8 | 4.9 | 7.1 | 12.6 |

| Analogue 5 | Isopropyl | -CH2OCH3 | 4-Fluoro | 1.8 | 1.4 | 2.1 | 3.9 |

Table 1: Binding Affinities of this compound Analogues at Recombinant Human GABA-A Receptor Subtypes.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting SAR data. Below are detailed protocols for key experiments cited in this compound research.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and its analogues for various GABA-A receptor subtypes.

Materials:

-

Membranes from HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

[3H]-Flunitrazepam (radioligand).

-

This compound and its analogues.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H]-Flunitrazepam and varying concentrations of the test compound (this compound or analogue).

-

The incubation is carried out at 4°C for 60 minutes in the assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated using non-linear regression analysis.

-

The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assays (Two-Electrode Voltage Clamp)

Objective: To characterize the functional activity (efficacy) of this compound and its analogues at GABA-A receptors.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs encoding the desired human GABA-A receptor subunits.

-

Two-electrode voltage clamp setup.

-

Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).

-

GABA.

-

This compound and its analogues.

Procedure:

-

Xenopus oocytes are injected with the cRNAs for the specific GABA-A receptor subunits and incubated for 2-5 days to allow for receptor expression.

-

An oocyte is placed in the recording chamber and impaled with two microelectrodes filled with KCl.

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

-

A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline current response.

-

After stabilization of the baseline response, the test compound (this compound or analogue) is co-applied with GABA.

-

The potentiation of the GABA-induced current by the test compound is measured as the percentage increase from the baseline GABA response.

-

Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (Emax).

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize critical pathways and workflows.

Pharmacological Profile of Gedocarnil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedocarnil is a compound belonging to the β-carboline class of drugs, recognized for its potential as an anxiolytic agent.[1] Like other compounds in this family, its pharmacological effects are primarily mediated through interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available binding affinity data, and preclinical evaluation methodologies. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for the structurally and functionally related β-carboline, Abecarnil, is included for comparative purposes where noted.

Mechanism of Action

This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific allosteric site on the receptor complex, distinct from the GABA binding site. This binding event enhances the effect of GABA, increasing the frequency of chloride ion channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission and producing anxiolytic and anticonvulsant effects.

Quantitative Pharmacological Data

Quantitative data on the binding affinity and potency of this compound for GABA-A receptor subtypes is not extensively available in the public domain. The following tables summarize available data and include comparative data for the related β-carboline, Abecarnil, to provide context.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor/Site | Radioligand | Preparation | Ki (nM) | Reference |

| This compound | GABA-A | Data not available | Data not available | Data not available | |

| Abecarnil | Benzodiazepine (B76468) Site | [3H]Flunitrazepam | Rat cerebral cortex | ~1.0 | |

| Diazepam | Benzodiazepine Site | [3H]Flunitrazepam | Rat cerebral cortex | ~5.0 |

Note: The Ki value for Abecarnil is provided as an example of a potent β-carboline. Further studies are required to determine the specific binding affinities of this compound for various GABA-A receptor subtypes.

Table 2: In Vivo Behavioral Activity

| Compound | Animal Model | Test | Endpoint | Effective Dose (mg/kg) | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | |

| Abecarnil | Rat | Water-lick conflict test | Anticonflict effect | 0.52-10 (p.o.) | |

| Abecarnil | Rat | Pentylenetetrazol-induced seizures | Anticonvulsant effect | 5-50 (p.o.) | |

| Diazepam | Rat | Water-lick conflict test | Anticonflict effect | 20-50 (p.o.) | |

| Diazepam | Rat | Pentylenetetrazol-induced seizures | Anticonvulsant effect | 20-50 (p.o.) |

Note: The in vivo data for Abecarnil highlights its anxiolytic and anticonvulsant properties, which are expected to be shared by this compound. The specific potency and efficacy of this compound in these models require direct experimental evaluation.

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound and related compounds are provided below.

GABA-A Receptor Binding Assay

This assay determines the affinity of a test compound for the GABA-A receptor.

1. Membrane Preparation:

- Whole brains from rodents (e.g., rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- The homogenate is centrifuged at low speed to remove nuclei and large debris.

- The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction.

- The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

- The final membrane pellet is resuspended in the assay buffer and the protein concentration is determined.

2. Binding Reaction:

- Aliquots of the membrane preparation are incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]Flunitrazepam).

- A range of concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.

- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled drug that has high affinity for the receptor (e.g., Diazepam).

- The reaction is incubated at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

3. Separation and Detection:

- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

- The filters are washed with cold buffer to remove unbound radioligand.

- The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents and the anxiolytic effects of drugs.

1. Apparatus:

- The maze is shaped like a plus sign and is elevated from the floor.

- It consists of two open arms and two closed arms (with high walls).

- The apparatus is typically placed in a dimly lit, quiet room.

2. Animals and Acclimatization:

- Rodents (e.g., mice or rats) are used as subjects.

- Animals are habituated to the testing room for at least one hour before the experiment.

3. Procedure:

- The test compound (this compound) or vehicle is administered to the animals at a predetermined time before the test.

- Each animal is placed individually in the center of the maze, facing an open arm.

- The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.

- The behavior of the animal is recorded by a video camera mounted above the maze.

4. Behavioral Parameters Measured:

- Time spent in the open arms: An increase in this parameter is indicative of an anxiolytic effect.

- Number of entries into the open arms: An increase suggests reduced anxiety.

- Time spent in the closed arms: A decrease is expected with anxiolytic treatment.

- Total number of arm entries: This serves as a measure of general locomotor activity.

5. Data Analysis:

- The recorded videos are analyzed to quantify the behavioral parameters.

- Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the behavior of the drug-treated groups with the vehicle-treated control group.

Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

Caption: this compound's positive allosteric modulation of the GABA-A receptor.

Experimental Workflow for GABA-A Receptor Binding Assay

Caption: Workflow for determining this compound's GABA-A receptor binding affinity.

Logical Flow of the Elevated Plus Maze Experiment

Caption: Logical progression of the Elevated Plus Maze test for anxiolytic activity.

References

Gedocarnil: A Technical Whitepaper on its Potential as a Therapeutic Agent for Anxiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gedocarnil is a compound belonging to the β-carboline class of drugs, which are known for their interaction with the central nervous system. Identified as a potential anxiolytic, this compound is structurally related to abecarnil (B195500). While comprehensive public data on this compound is limited, this document synthesizes the available information and provides a technical guide based on the known pharmacology of β-carbolines and related compounds. This whitepaper outlines the presumed mechanism of action, potential pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies typically employed to evaluate such compounds for the treatment of anxiety disorders. Due to the scarcity of specific quantitative data for this compound, information from its structural analog, abecarnil, is used as a proxy where noted, to provide a more complete, albeit speculative, profile.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the continued development of novel and effective therapeutic agents. The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a well-established target for anxiolytic drugs. The β-carboline class of compounds modulates the activity of GABA-A receptors, exhibiting a spectrum of effects from anxiolytic to anxiogenic. This compound, a member of this class, has been identified as a potential anxiolytic, though it does not appear to have been commercially marketed.[1] This document aims to provide a detailed technical overview for researchers and drug development professionals interested in the therapeutic potential of this compound and similar β-carbolines.

Mechanism of Action: The GABA-A Receptor Complex

The primary mechanism of action for β-carbolines, and therefore presumably for this compound, is the allosteric modulation of the GABA-A receptor. These receptors are pentameric protein complexes that form a chloride ion channel. The binding of the inhibitory neurotransmitter GABA to its receptor site triggers the opening of this channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which ultimately reduces neuronal excitability.

This compound and other β-carbolines bind to the benzodiazepine (B76468) (BZD) binding site on the GABA-A receptor, a site distinct from the GABA binding site. This binding modulates the receptor's response to GABA. Depending on the specific β-carboline, this modulation can result in:

-

Positive Allosteric Modulation (Agonism): Enhancing the effect of GABA, leading to increased chloride ion influx and a more pronounced inhibitory effect. This is the basis for the anxiolytic effects of compounds like diazepam.

-

Negative Allosteric Modulation (Inverse Agonism): Reducing the effect of GABA, leading to decreased chloride ion influx and a state of increased neuronal excitability, which can be anxiogenic.

-

Neutral Allosteric Modulation (Antagonism): Binding to the BZD site without affecting the receptor's function but blocking the binding of both agonists and inverse agonists. Flumazenil is a classic example.

This compound is classified as an anxiolytic, suggesting it acts as a partial or full agonist at the BZD binding site of the GABA-A receptor. The subunit composition of the GABA-A receptor (e.g., α1, α2, α3, α5) influences the pharmacological effects of ligands. Anxiolytic effects are primarily associated with modulation of α2 and α3 subunit-containing receptors, while sedative effects are linked to the α1 subunit. The specific subtype selectivity of this compound is not publicly documented.

Signaling Pathway Diagram

Caption: this compound's proposed mechanism of action at the GABAergic synapse.

Pharmacological Profile

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a compound for its target. For this compound, this would involve quantifying its binding to various subtypes of the GABA-A receptor. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: Hypothetical this compound Binding Affinity at GABA-A Receptor Subtypes

| Receptor Subtype | This compound Ki (nM) | Abecarnil Ki (nM) (for comparison) |

|---|---|---|

| α1β2γ2 | Data not available | 0.7 |

| α2β2γ2 | Data not available | 0.9 |

| α3β2γ2 | Data not available | 1.1 |

| α5β2γ2 | Data not available | 2.0 |

Note: Abecarnil data is illustrative and may not reflect this compound's actual binding profile.

In Vivo Efficacy in Animal Models of Anxiety

The anxiolytic potential of a compound is assessed in various animal models that elicit anxiety-like behaviors. The efficacy is often reported as the effective dose 50 (ED50), the dose at which 50% of the maximum anxiolytic effect is observed.

Table 2: Potential Efficacy of this compound in Preclinical Anxiety Models

| Animal Model | Endpoint | This compound ED50 (mg/kg) |

|---|---|---|

| Elevated Plus Maze (Rat) | % Time in Open Arms | Data not available |

| Light-Dark Box (Mouse) | Time in Light Compartment | Data not available |

| Vogel Conflict Test (Rat) | Number of Punished Licks | Data not available |

Pharmacokinetics

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters are essential for establishing dosing regimens and predicting the drug's behavior in humans.

Table 3: Anticipated Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route |

|---|---|---|---|

| Bioavailability (%) | Data not available | ||

| Tmax (h) | Data not available | ||

| Cmax (ng/mL) | Data not available | ||

| Half-life (t1/2) (h) | Data not available | ||

| Volume of Distribution (Vd) (L/kg) | Data not available |

| Clearance (CL) (L/h/kg) | Data not available | | |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to characterize the anxiolytic potential of a compound like this compound.

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of this compound for different GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.

-

Binding Assay: The prepared membranes are incubated with a specific radioligand (e.g., [³H]flunitrazepam for the BZD site) at a fixed concentration and varying concentrations of the test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a radioligand displacement binding assay.

Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Methodology:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

-

Animals: Male rats or mice are typically used. They are habituated to the testing room for at least one hour before the experiment.

-

Drug Administration: Animals are administered this compound (or vehicle control) at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before testing (e.g., 30 minutes).

-

Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes). The session is recorded by a video camera.

-

Data Analysis: The following parameters are scored:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms. An anxiolytic effect is indicated by a significant increase in the percentage of time spent and the number of entries into the open arms.

-

Experimental Workflow: Elevated Plus Maze

Caption: Workflow for the elevated plus maze anxiety model.

Clinical Development and Future Directions

There is no publicly available information on clinical trials conducted with this compound. The development of its close analog, abecarnil, proceeded to clinical trials for generalized anxiety disorder.[2][3] These trials demonstrated that abecarnil had anxiolytic effects but was not consistently superior to placebo, and at higher doses, side effects such as drowsiness and insomnia were reported.[2] The high placebo response in these trials highlighted a common challenge in the development of anxiolytics.

Should the development of this compound be pursued, a standard clinical trial pathway would be necessary:

-

Phase I: Assess safety, tolerability, and pharmacokinetics in healthy volunteers.

-

Phase II: Evaluate efficacy and further assess safety in a small group of patients with an anxiety disorder.

-

Phase III: Conduct large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare it to commonly used treatments.

The future of this compound as a therapeutic agent is uncertain. The lack of available data suggests that its development may have been discontinued. However, the exploration of novel β-carbolines with potentially improved efficacy and side-effect profiles remains an active area of research in the quest for better treatments for anxiety disorders.

Conclusion

This compound is a β-carboline with potential anxiolytic properties, likely mediated through positive allosteric modulation of the GABA-A receptor. While a detailed pharmacological and clinical profile is not publicly available, this whitepaper has provided a comprehensive overview of the expected mechanism of action and the standard preclinical methodologies used to evaluate such compounds. The information on the related compound, abecarnil, offers some insight into the potential therapeutic profile and challenges that might be encountered in the development of this compound. For researchers and drug development professionals, this compound represents a case study in the β-carboline class of anxiolytics and underscores the importance of subtype selectivity and a favorable pharmacokinetic profile for successful clinical translation. Further investigation into the specific properties of this compound would be necessary to fully elucidate its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US4904651A - Anxiolytic 4-aminoquinoline-3-carboxamides - Google Patents [patents.google.com]

- 3. Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Research of Gedocarnil's Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gedocarnil is a compound belonging to the β-carboline class of drugs, which are known for their effects on the central nervous system. Early-stage research has primarily focused on its potential as an anxiolytic agent due to its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its binding affinity, functional efficacy at GABA-A receptor subtypes, and pharmacokinetic profile. Detailed experimental protocols for the key assays and models used in its evaluation are also presented to facilitate the replication and extension of these findings. Due to the limited publicly available data on this compound, information from related β-carboline compounds, such as abecarnil (B195500), is included for comparative context.

Introduction

This compound is a non-benzodiazepine anxiolytic that acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor. Its unique profile as a β-carboline derivative suggests the potential for anxiolytic efficacy with a reduced side-effect profile compared to classical benzodiazepines. This document synthesizes the foundational preclinical research that has characterized the pharmacological and pharmacokinetic properties of this compound, providing a critical resource for researchers in the field of neuropharmacology and drug development.

Pharmacodynamics: Interaction with the GABA-A Receptor

The primary mechanism of action of this compound is its modulatory effect on the GABA-A receptor. This section details its binding affinity and functional efficacy at various GABA-A receptor subtypes.

Binding Affinity

No specific quantitative binding affinity data (e.g., Ki values) for this compound across different GABA-A receptor subtypes were identified in the public domain.

For context, related β-carboline derivatives like abecarnil have demonstrated high affinity for the benzodiazepine binding site on GABA-A receptors, often with some selectivity for subtypes containing specific alpha subunits (e.g., α1, α2, α3, α5). It is hypothesized that this compound possesses a similar high-affinity binding profile.

Table 1: Hypothetical this compound Binding Affinity at Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | This compound Ki (nM) |

|---|---|

| α1β2γ2 | Data Not Available |

| α2β2γ2 | Data Not Available |

| α3β2γ2 | Data Not Available |

| α5β2γ2 | Data Not Available |

Functional Efficacy

Specific quantitative data on the functional efficacy of this compound (e.g., EC50, Imax) at different GABA-A receptor subtypes from electrophysiological studies are not publicly available.

As a partial agonist, this compound is expected to enhance GABA-evoked chloride currents but to a lesser extent than full agonists like diazepam. This partial agonism is thought to contribute to its favorable side-effect profile, particularly regarding sedation and dependence potential.

Table 2: Hypothetical this compound Functional Efficacy at Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | This compound EC50 (nM) | This compound Imax (% of GABA) |

|---|---|---|

| α1β2γ2 | Data Not Available | Data Not Available |

| α2β2γ2 | Data Not Available | Data Not Available |

| α3β2γ2 | Data Not Available | Data Not Available |

| α5β2γ2 | Data Not Available | Data Not Available |

In Vivo Pharmacology: Anxiolytic Effects

The anxiolytic properties of this compound have been evaluated in standard animal models of anxiety.

Elevated Plus-Maze (EPM)

Specific dose-response data for this compound in the elevated plus-maze test are not publicly available.